Fosfato de carvedilol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

BM 14190 (fosfato hemihidratado) tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo en el estudio de las interacciones de los receptores adrenérgicos y la inhibición de la peroxidación lipídica.

Biología: Se investiga su papel en la inducción de la autofagia y la inhibición del inflamasoma NLRP3.

Medicina: Se explora su potencial en el tratamiento de la hipertensión, la angina de pecho y la insuficiencia cardíaca congestiva.

Industria: Utilizado en el desarrollo de formulaciones farmacéuticas y como estándar de referencia en el control de calidad

Mecanismo De Acción

BM 14190 (fosfato hemihidratado) ejerce sus efectos a través de múltiples mecanismos:

Bloqueo de los Receptores Adrenérgicos: Bloquea los receptores adrenérgicos beta y alfa-1, lo que lleva a la vasodilatación y la reducción de la presión arterial.

Inhibición de la Peroxidación Lipídica: El compuesto inhibe la peroxidación lipídica, protegiendo las células del daño oxidativo.

Inducción de la Autofagia: Induce la autofagia, un proceso celular que degrada y recicla orgánulos y proteínas dañados.

Inhibición del Inflamasoma NLRP3: BM 14190 (fosfato hemihidratado) inhibe el inflamasoma NLRP3, reduciendo la inflamación

Análisis Bioquímico

Biochemical Properties

Coreg CR (carvedilol phosphate) plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a racemic mixture where the S(-) enantiomer exhibits nonselective beta-adrenoreceptor blocking activity, and both R(+) and S(-) enantiomers exhibit alpha-1 adrenergic blocking activity . Carvedilol phosphate binds to beta-adrenergic receptors, inhibiting the action of catecholamines like epinephrine and norepinephrine, which are involved in the body’s “fight or flight” response . This interaction leads to a decrease in heart rate and blood pressure, making it effective in treating cardiovascular conditions.

Cellular Effects

Coreg CR influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Carvedilol phosphate has been shown to reduce the production of reactive oxygen species (ROS) in cardiac cells, thereby protecting them from oxidative stress . It also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and apoptosis . Additionally, carvedilol phosphate can modulate the expression of genes related to inflammation and cell survival, contributing to its cardioprotective effects .

Molecular Mechanism

The molecular mechanism of Coreg CR involves its binding interactions with beta-adrenergic and alpha-1 adrenergic receptors. Carvedilol phosphate blocks these receptors, preventing the binding of catecholamines and thereby inhibiting their effects on the cardiovascular system . This results in vasodilation, reduced heart rate, and decreased myocardial oxygen demand . Furthermore, carvedilol phosphate exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cardiac cells . It also inhibits the activity of NADPH oxidase, an enzyme involved in ROS production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Coreg CR have been observed to change over time. Carvedilol phosphate is stable under normal storage conditions, but its degradation can occur under extreme conditions such as high temperature and humidity . Long-term studies have shown that carvedilol phosphate maintains its efficacy in reducing blood pressure and heart rate over extended periods . Prolonged use may lead to tolerance, necessitating dosage adjustments to maintain therapeutic effects .

Dosage Effects in Animal Models

The effects of Coreg CR vary with different dosages in animal models. At low doses, carvedilol phosphate effectively reduces blood pressure and heart rate without significant adverse effects . At high doses, it can cause bradycardia, hypotension, and other cardiovascular complications . Toxicity studies in rats have shown that carvedilol phosphate can cause liver and kidney damage at extremely high doses . These findings highlight the importance of careful dosage management to avoid adverse effects.

Metabolic Pathways

Coreg CR is metabolized primarily by the liver through aromatic ring oxidation and glucuronidation . The oxidative metabolites are further metabolized by conjugation via glucuronidation and sulfation . The major enzymes involved in the metabolism of carvedilol phosphate are cytochrome P450 2D6 (CYP2D6) and cytochrome P450 2C9 (CYP2C9). These metabolic pathways result in the formation of active metabolites that contribute to the drug’s therapeutic effects.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de BM 14190 (fosfato hemihidratado) implica la reacción de carvedilol con ácido fosfórico. El proceso generalmente incluye los siguientes pasos:

Reacción de Carvedilol con Ácido Fosfórico: El carvedilol se disuelve en un disolvente adecuado, como el dimetilsulfóxido (DMSO), y se hace reaccionar con ácido fosfórico bajo condiciones controladas de temperatura y pH.

Cristalización: La mezcla de reacción se somete luego a cristalización para obtener la forma de fosfato hemihidratado del carvedilol.

Métodos de Producción Industrial

La producción industrial de BM 14190 (fosfato hemihidratado) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:

Reacción a Granel: Se hacen reaccionar grandes cantidades de carvedilol y ácido fosfórico en reactores industriales.

Cristalización Continua: La mezcla de reacción se alimenta continuamente a los cristalizadores para obtener la forma hemihidratada.

Purificación y Secado: El producto cristalizado se purifica y se seca para eliminar cualquier disolvente o impureza residual.

Análisis De Reacciones Químicas

Tipos de Reacciones

BM 14190 (fosfato hemihidratado) experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente involucrando sus grupos fenólicos.

Reducción: Las reacciones de reducción pueden ocurrir en los grupos nitro presentes en la molécula.

Sustitución: Las reacciones de sustitución nucleofílica pueden tener lugar en los anillos aromáticos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos bajo condiciones controladas de temperatura y pH.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y análogos sustituidos de BM 14190 (fosfato hemihidratado) .

Comparación Con Compuestos Similares

BM 14190 (fosfato hemihidratado) es único en comparación con otros compuestos similares debido a su bloqueo combinado de los receptores adrenérgicos beta y alfa-1 y su capacidad para inducir la autofagia. Los compuestos similares incluyen:

Carvedilol: El compuesto principal de BM 14190, que carece del grupo fosfato.

Labetalol: Otro bloqueador no selectivo beta y alfa-1, pero con diferentes propiedades farmacocinéticas.

Propranolol: Un bloqueador beta no selectivo sin actividad de bloqueo alfa-1

Propiedades

Número CAS |

610309-89-2 |

|---|---|

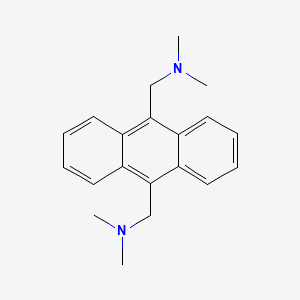

Fórmula molecular |

C24H31N2O9P |

Peso molecular |

522.5 g/mol |

Nombre IUPAC |

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid;hydrate |

InChI |

InChI=1S/C24H26N2O4.H3O4P.H2O/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4;/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4);1H2 |

Clave InChI |

JAYBFQXVKDGMFT-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O.OP(=O)(O)O |

SMILES canónico |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O |

Pictogramas |

Irritant; Environmental Hazard |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of carvedilol phosphate?

A1: Carvedilol phosphate acts as a non-selective antagonist of both β-adrenergic and α1-adrenergic receptors. [, , ] This dual action contributes to its therapeutic effects in conditions like hypertension and heart failure. [, ]

Q2: How does carvedilol phosphate's β-adrenergic blockade contribute to its therapeutic effects?

A2: By blocking β-adrenergic receptors, carvedilol phosphate reduces the effects of the sympathetic nervous system on the heart. [] This leads to a decrease in heart rate (negative chronotropic effect) and the force of heart contractions (negative inotropic effect), ultimately reducing cardiac output. []

Q3: What is the significance of carvedilol phosphate's α1-adrenergic blockade?

A3: The α1-adrenergic blocking activity of carvedilol phosphate results in vasodilation, reducing peripheral vascular resistance and contributing to its blood pressure-lowering effects. [, ]

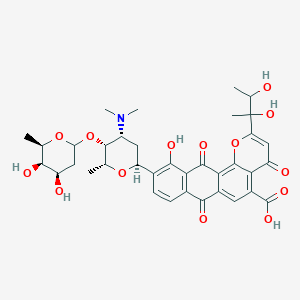

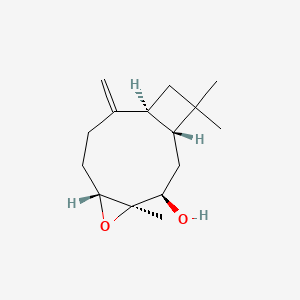

Q4: What is the molecular formula and weight of carvedilol phosphate hemihydrate?

A4: The molecular formula of carvedilol phosphate hemihydrate is C24H26N2O4•H3PO4•1/2 H2O, and its molecular weight is 513.5 g/mol (free base: 406.5 g/mol). []

Q5: What spectroscopic techniques are useful for characterizing carvedilol phosphate?

A5: Several techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD), are commonly employed to characterize carvedilol phosphate and its formulations. [, , , , ] FTIR helps identify functional groups and potential interactions with excipients. [, ] DSC provides insights into thermal properties and polymorphism. [, ] PXRD aids in determining crystallinity and identifying different solid forms. [, ]

Q6: Does carvedilol phosphate exhibit compatibility issues with common pharmaceutical excipients?

A6: Studies have investigated the compatibility of carvedilol phosphate with various excipients. [, , ] FTIR analysis is often used to assess potential chemical interactions. [, ] While generally considered compatible with many excipients, specific combinations should be evaluated during formulation development to ensure stability and performance.

Q7: How does carvedilol phosphate's stability vary under different environmental conditions?

A7: Research has explored the moisture sorption-desorption characteristics of carvedilol phosphate. [] The compound exhibits a sigmoidal sorption-desorption isotherm, indicating Type II isotherm behavior. [] This highlights the importance of controlling humidity during manufacturing and storage to ensure product stability.

Q8: What are the challenges associated with formulating carvedilol phosphate, and how are they addressed?

A8: As a BCS Class II drug, carvedilol phosphate presents challenges due to its low aqueous solubility, potentially limiting its dissolution rate and bioavailability. [, ] Several strategies have been explored to overcome these limitations, including:

- Solid Dispersions: Utilizing hydrophilic carriers like PVP K-30, aerosil, and various cellulose derivatives to improve solubility and dissolution. [, ]

- Micronization: Reducing particle size to enhance the surface area available for dissolution. []

- Controlled Release Systems: Developing formulations that provide sustained drug release over an extended period, improving patient compliance by reducing dosing frequency. [, , , , , , , ] These systems often utilize hydrophilic polymers like HPMC and Carbopol to modulate drug release. []

- Gastroretentive Systems: Designing formulations that remain in the stomach for an extended period, taking advantage of carvedilol phosphate's higher solubility in acidic environments. [, , ] Floating tablets, often incorporating gas-generating agents like sodium bicarbonate, are a common approach. [, ]

- Buccal Delivery Systems: Exploring alternative routes of administration like buccal films and patches to potentially bypass first-pass metabolism and improve bioavailability. [, ] Mucoadhesive polymers like Plantago ovata husk gel and chitosan are employed in these systems. [, ]

Q9: What is the rationale for developing controlled-release formulations of carvedilol phosphate?

A9: Controlled-release formulations aim to maintain therapeutic drug levels for an extended period, reducing dosing frequency and potentially improving patient compliance. [, , , ] This is particularly relevant for chronic conditions like hypertension where consistent blood pressure control is crucial. [, , , ]

Q10: What is the bioavailability of immediate-release carvedilol phosphate, and why is it relatively low?

A10: The oral bioavailability of immediate-release carvedilol phosphate is relatively low, ranging from 25% to 35%. [, , ] This is primarily attributed to extensive first-pass metabolism in the liver. [, , ]

Q11: Has research shown a link between dosing frequency and patient adherence to carvedilol therapy?

A12: Studies suggest that once-daily (QD) dosing of carvedilol is associated with better medication adherence compared to twice-daily (BID) dosing. [] This highlights the potential benefits of extended-release formulations in improving patient compliance and treatment outcomes.

Q12: What analytical methods are commonly used to quantify carvedilol phosphate in pharmaceutical formulations?

A13: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying carvedilol phosphate in various matrices, including pharmaceutical formulations. [, ] Other methods like UV spectrophotometry and high-performance thin-layer chromatography (HPTLC) have also been employed. [, ]

Q13: What are the critical considerations for validating analytical methods for carvedilol phosphate?

A14: Analytical method validation ensures the accuracy, precision, specificity, linearity, range, robustness, and stability of the method. [] This is crucial for obtaining reliable and reproducible results in quality control and research settings. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

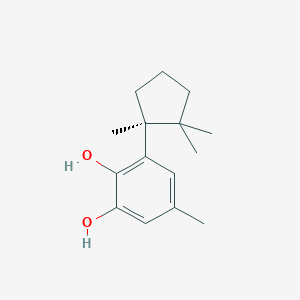

![[(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B1246138.png)

![2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1246142.png)